1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions like nitration or sulfonation.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and hydrogen gas for reductions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is widely used in scientific research, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the creation of novel materials with specific properties.
Its unique combination of functional groups makes it a versatile intermediate in various chemical transformations.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Conversely, the methoxy group can donate electron density, influencing the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene include:
- 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
- 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
These compounds share similar functional groups but differ in their substitution patterns on the benzene ring. The unique arrangement of substituents in this compound imparts distinct reactivity and properties, making it valuable for specific applications in chemical research.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBHCCQAQBFKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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